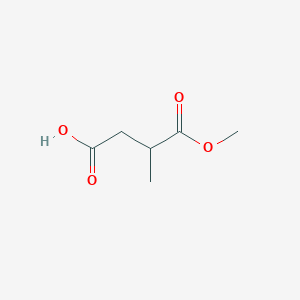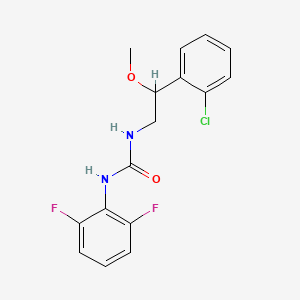
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative, which are often used in medicinal chemistry due to their bioactive properties. Urea derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate derivative of 2,6-difluorophenyl with 2-(2-chlorophenyl)-2-methoxyethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure, but urea derivatives are generally stable under normal conditions. They can participate in various chemical reactions, particularly those involving the urea functional group .Physical And Chemical Properties Analysis
The physical and chemical properties, such as solubility, melting point, and stability, would be determined using various analytical techniques. These might include high-performance liquid chromatography (HPLC), melting point analysis, and stability studies .Aplicaciones Científicas De Investigación
Structural Characteristics and Molecular Conformation
- The structural analysis of a related compound, "1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea," reveals its molecular conformation stabilized by intramolecular N—H⋯O hydrogen bonds, with significant implications for its reactivity and potential applications in materials science (Shengjiao Yan et al., 2007).
Potential in Cancer Treatment
- Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating potential as anti-cancer agents by inhibiting cancer cell proliferation. This research highlights the therapeutic potential of urea derivatives in the development of new cancer treatments (S. Denoyelle et al., 2012).
Pest Control and Insecticidal Activity
- Research on "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea" and "1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea" showcases their use as a new class of insecticides, demonstrating a unique mode of action by interfering with cuticle deposition in insects, indicating their potential for safe and effective pest control solutions (R. Mulder & M. J. Gijswijt, 1973).
Chemical Synthesis and Protective Groups
- The (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group has been identified as a convenient protecting group for uridine ureido nitrogen, showing stability in chemical transformations, indicating its utility in synthetic chemistry and drug development (M. Kurosu et al., 2021).
Detection of Analytes
- N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes with high acceptor numbers and those forming strong hydrogen bonds, such as alcohols, carboxylic acids, and fluoride ions, demonstrating the compound's potential as a solvatochromic fluorescence probe (C. Bohne et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c1-23-14(10-5-2-3-6-11(10)17)9-20-16(22)21-15-12(18)7-4-8-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHWROYXESHGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)
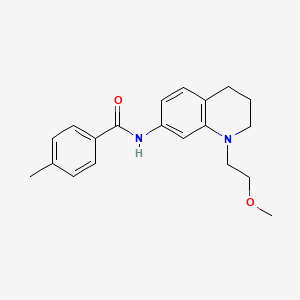


![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)
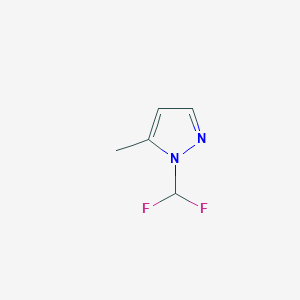
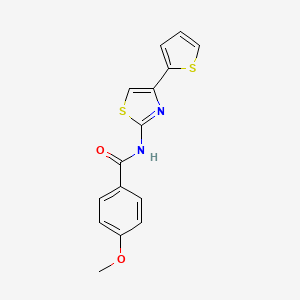
![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)
![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)
![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)
![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)
